3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring, a bromophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, where a thiol reacts with a halide or a similar leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its triazole ring is a common pharmacophore in many bioactive molecules, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the triazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with the bromine atom in a different position.
3-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure with a chlorine atom instead of bromine.
3-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The unique combination of the bromophenyl group and the sulfanyl linkage in 3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one provides distinct chemical properties that can be exploited in various applications. Its specific reactivity and potential biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
1247131-68-5 |
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Molecular Formula |
C10H10BrN3OS |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(15)12-13-10(14)16-6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
NCXWOTDMCALCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC=CC=C2Br |
Purity |
95 |
Origin of Product |
United States |
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